N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine
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Overview
Description
2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chlorinated and methoxylated chromenyl moiety.
Preparation Methods
The synthesis of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . The resulting product is then reacted with various sodium azides to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase, leading to antimicrobial effects . The compound’s structure allows it to interact with specific proteins and pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is unique due to its specific substitutions on the coumarin ring. Similar compounds include:
Warfarin: A well-known anticoagulant with a similar coumarin structure but different substitutions.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative used in various synthetic applications.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C16H16ClNO6 |
---|---|
Molecular Weight |
353.75 g/mol |
IUPAC Name |
(2R)-2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H16ClNO6/c1-7-9-4-11(17)13(23-3)6-12(9)24-16(22)10(7)5-14(19)18-8(2)15(20)21/h4,6,8H,5H2,1-3H3,(H,18,19)(H,20,21)/t8-/m1/s1 |
InChI Key |
SSYYWVMBIZIMJJ-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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